Product packaging for Tetrasilver pyrophosphate(Cat. No.:CAS No. 13465-97-9)

Tetrasilver pyrophosphate

Cat. No.: B079796
CAS No.: 13465-97-9
M. Wt: 605.42 g/mol
InChI Key: VPKAOUKDMHJLAY-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tetrasilver pyrophosphate, with the CAS number 13465-97-9 and a molecular weight of 605.42 g/mol, is an inorganic salt with the chemical formula Ag₄O₇P₂ . It is characterized as a white solid with a density of 5.306 g/cm³ and a melting point of 585 °C . This compound is part of the broader class of metal pyrophosphates, which consist of a pyrophosphate anion (P₂O₇⁴⁻) and metal cations . In research, this compound is a subject of interest in the field of inorganic solid-state chemistry due to its interesting structural and electronic properties . It can be synthesized via solid-state reactions at high temperatures or through precipitation reactions, such as the combination of a soluble silver salt (e.g., silver nitrate) with a soluble pyrophosphate salt (e.g., sodium pyrophosphate) . The compound can exist in different polymorphic forms, with a common hexagonal crystal structure . Its properties as a semiconductor with a band gap suitable for indirect electronic transitions make it a candidate for investigation in areas such as photocatalytic applications for the degradation of organic pollutants under UV-visible light irradiation . Composites like Ag₃PO₄/Ag₄P₂O₇ have shown enhanced photocatalytic performance . Additionally, the antimicrobial properties inherent to many silver-containing compounds suggest potential research applications in this domain . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ag4O7P2 B079796 Tetrasilver pyrophosphate CAS No. 13465-97-9

Properties

IUPAC Name

tetrasilver;phosphonato phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4Ag.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKAOUKDMHJLAY-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ag+].[Ag+].[Ag+].[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ag4O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30889608
Record name Diphosphoric acid, silver(1+) salt (1:4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30889608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13465-97-9
Record name Diphosphoric acid, silver(1+) salt (1:4)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphosphoric acid, silver(1+) salt (1:4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diphosphoric acid, silver(1+) salt (1:4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30889608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrasilver pyrophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.361
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Pathways and Methodologies for Tetrasilver Pyrophosphate

Precipitation-Based Synthesis Approaches

Precipitation is a common and straightforward method for the synthesis of tetrasilver pyrophosphate. This approach involves the reaction of soluble silver salts with a pyrophosphate source in a solution, leading to the formation of the insoluble this compound product.

The most conventional precipitation method involves the reaction between a soluble silver salt, typically silver nitrate (B79036) (AgNO₃), and a soluble pyrophosphate salt, such as sodium pyrophosphate (Na₄P₂O₇) or potassium pyrophosphate (K₄P₂O₇), in an aqueous medium. wikipedia.org The reaction proceeds as follows:

4AgNO₃(aq) + Na₄P₂O₇(aq) → Ag₄P₂O₇(s) + 4NaNO₃(aq)

In a typical procedure, an aqueous solution of sodium pyrophosphate is prepared, and a silver nitrate solution is added, often with stirring, to induce the precipitation of this compound as a white solid. wikipedia.org An alternative approach within this category involves the use of acid salts of pyrophosphoric acid, like sodium dihydrogen pyrophosphate (Na₂H₂P₂O₇), which also react with silver nitrate to form the desired product.

Precise control over stoichiometry is crucial for obtaining a pure product and maximizing yield. The molar ratio of the silver salt to the pyrophosphate source should ideally be 4:1 to satisfy the stoichiometry of the reaction. Deviations from this ratio can lead to the formation of impurities.

Vigorous agitation during the precipitation process is important to ensure uniform mixing of the reactants, which helps in minimizing the agglomeration of particles and promoting a more uniform particle size distribution. Following precipitation, the solid product is typically separated from the solution by filtration, washed with distilled water to remove any soluble byproducts like sodium nitrate, and then dried. nih.gov

The pH of the reaction medium significantly influences the purity of the final product. Maintaining a neutral to slightly alkaline pH, in the range of 9.0 to 9.5, is recommended to prevent the formation of silver oxide (Ag₂O) as an impurity. The use of different phosphate (B84403) precursors can affect the basicity of the solution and, consequently, the purity of the silver phosphate product. nih.gov

Temperature is another critical parameter that can affect both the yield and the integrity of the product. While elevated temperatures, up to 80°C, can increase the rate of dissolution of the reactants, they also introduce the risk of hydrolyzing the pyrophosphate ions (P₂O₇⁴⁻) into orthophosphate ions (PO₄³⁻), which would lead to the formation of silver orthophosphate (Ag₃PO₄) as an impurity.

ParameterRecommended ConditionRationale
Stoichiometric Ratio 4:1 (Ag⁺:P₂O₇⁴⁻)Ensures complete reaction and minimizes unreacted starting materials.
pH 9.0–9.5Prevents the formation of silver oxide impurities.
Temperature Ambient to <80°CBalances reactant solubility with the prevention of pyrophosphate hydrolysis.
Agitation Vigorous stirringPromotes uniform particle size and minimizes agglomeration.

Hydrothermal and Solvothermal Synthesis of Silver Pyrophosphates

Hydrothermal and solvothermal methods offer an alternative to conventional precipitation for synthesizing crystalline materials. These techniques involve carrying out the chemical reaction in a closed vessel, typically an autoclave, using water (hydrothermal) or a non-aqueous solvent (solvothermal) at elevated temperatures and pressures. These conditions can facilitate the formation of well-defined crystalline structures of silver pyrophosphates that may not be achievable through simple precipitation. Research into the synthesis of complex silver-containing compounds, such as silver telluride sulfate, has utilized similar high-temperature and high-pressure conditions, suggesting the potential applicability of these methods for producing highly crystalline this compound. researchgate.net

Solid-State Reaction Methodologies for this compound

Solid-state reactions involve the direct reaction of solid reactants at high temperatures. This method is a common route for the synthesis of many inorganic materials. For this compound, this could potentially involve heating a mixture of a stable silver compound, such as silver oxide (Ag₂O), with a solid pyrophosphate source. While specific literature detailing the solid-state synthesis of this compound is not as prevalent as precipitation methods, the principles of solid-state chemistry suggest it as a viable, albeit potentially more energy-intensive, synthetic route. The success of such a method would depend on factors like the reactivity of the precursors, reaction temperature, and duration of heating.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. Key areas of focus include the use of less hazardous solvents, reduction of waste, and energy efficiency.

The conventional precipitation method, while straightforward, often utilizes water as the solvent, which is considered a green solvent. However, the generation of soluble nitrate salts as byproducts presents a waste stream that requires management. Research into alternative precipitation systems or the development of recycling methods for these byproducts could enhance the green credentials of this synthetic route.

Furthermore, exploring lower reaction temperatures and minimizing the use of harsh pH adjusting chemicals would align with green chemistry principles. The development of catalytic routes or more energy-efficient methods like mechanochemical synthesis, which involves reactions induced by mechanical energy, could also represent greener alternatives to traditional thermal methods.

Development of Novel Precursors for Enhanced Synthesis

The advancement of synthetic methodologies for this compound (Ag₄P₂O₇) is intrinsically linked to the development of novel precursors and the innovative use of existing ones to enhance reaction efficiency, yield, and the material properties of the final product. Research in this area explores various chemical pathways, from modifications of conventional aqueous precipitation reactions to the application of sophisticated nanotechnologies. These efforts are aimed at achieving greater control over particle size, morphology, and purity, which are critical for the compound's diverse applications.

A significant approach to enhancing the synthesis of silver pyrophosphate composites involves the use of a microwave-hydrothermal method. In this technique, the precursor solution's pH is carefully adjusted to influence the final product's characteristics. researchgate.netnih.gov For instance, the synthesis of Ag₃PO₄/Ag₄P₂O₇ photocatalysts has been successfully achieved by reacting Silver Nitrate (AgNO₃) and Di-Sodium Hydrogen Phosphate Dehydrate (Na₂HPO₄·2H₂O). nih.gov The novelty in this approach lies in the use of pH modifiers like acetic acid and sodium hydroxide (B78521) to precisely control the reaction environment. researchgate.netnih.gov This method has demonstrated that adjusting the pH of the precursor solution can alter the particle size and the phase composition of the resulting material. nih.gov Specifically, higher pH values, achieved by adding sodium hydroxide, have been found to promote the formation of Ag₄P₂O₇ on the surface of the particles. nih.gov

Another innovative direction in the synthesis of pyrophosphates involves the use of nanoreactors, which offers a high degree of control over the size and distribution of the resulting nanocrystals. nih.gov While not yet explicitly demonstrated for pure this compound, the synthesis of copper pyrophosphate quantum dots within SBA-15 silica (B1680970) mezochannels provides a compelling proof of concept. nih.gov This direct-synthesis method involves the co-condensation of silica precursors, such as tetraethyl orthosilicate (B98303) (TEOS), with functional units that contain the desired elements. nih.gov Thermal decomposition of these functional units within the silica channels then leads to the formation of the desired nanocrystals. nih.gov This strategy suggests a potential novel pathway for producing this compound nanoparticles with uniform morphology by designing appropriate silver and pyrophosphate-containing functional precursors. nih.gov

Solid-state reactions represent a less common but viable alternative for the synthesis of this compound, particularly for creating composite materials. This method involves the high-temperature reaction of precursors like silver nitrate and sodium pyrophosphate (Na₄P₂O₇) at temperatures ranging from 450–550°C. This approach can yield Ag₄P₂O₇ with distinct crystallographic properties and is particularly favored for the synthesis of materials like the Ag₁₆I₁₂P₂O₇ composite, where this compound acts as a precursor itself.

The exploration of novel organic precursors also presents a promising frontier. For example, the synthesis of other complex molecules, such as sesquiterpenes from Z,Z-farnesyl pyrophosphate, highlights how specialized organic pyrophosphate precursors can be utilized in biosynthetic pathways. nih.gov While a direct parallel to the inorganic synthesis of this compound is not immediate, it underscores the principle of designing precursor molecules to direct the synthesis towards a specific product. Similarly, the use of tris-triazolium salts as precursors for creating complex coordination cages with metals like silver suggests that organometallic precursors could offer new routes to this compound with unique structural or functional properties. researchgate.net

The table below summarizes the findings from the microwave-hydrothermal synthesis of Ag₃PO₄/Ag₄P₂O₇, illustrating the influence of precursor solution pH on the resulting product.

Precursor Solution pHpH Adjusting AgentKey FindingReference
4Acetic Acid (CH₃COOH)Resulted in larger particle sizes due to agglomeration. researchgate.netnih.gov
7-Neutral pH condition for baseline comparison. researchgate.netnih.gov
10Sodium Hydroxide (NaOH)Exhibited excellent photocatalytic performance and stability due to the highest surface area and the presence of Ag₄P₂O₇ on the particle surface. researchgate.netnih.gov
12Sodium Hydroxide (NaOH)Showed a decrease in particle size but lower photocatalytic performance compared to pH 10. researchgate.netnih.gov

This targeted manipulation of precursor conditions underscores a critical strategy in the enhanced synthesis of this compound and its related composites, enabling the fine-tuning of material properties for specific applications.

Structural Elucidation and Advanced Characterization of Tetrasilver Pyrophosphate

Crystallographic Investigations

The precise three-dimensional arrangement of atoms in tetrasilver pyrophosphate has been determined through rigorous crystallographic studies. These investigations are foundational to understanding the material's properties and behavior.

X-ray Powder Diffraction (XRPD) Analysis for Phase Identification and Lattice Parameters

X-ray powder diffraction (XRPD) is a primary technique for identifying the crystalline phases of a material. For this compound, XRPD patterns have confirmed its hexagonal crystal system. The diffraction data for this phase are cataloged under JCPDS card number 37-0187, which serves as a standard reference for its phase identification. iaea.org

Single Crystal X-ray Diffraction (SCXRD) for Atomic Resolution Structure Determination

For a more detailed and precise structural model, single-crystal X-ray diffraction (SCXRD) is indispensable. A seminal study on single crystals of this compound grown by the Czochralski method provided critical insights into its crystallographic parameters. researchgate.net This technique allows for the unambiguous determination of the unit cell, space group, and the precise coordinates of each atom within the crystal lattice. mdpi.com

Elucidation of Unit Cell Parameters, Space Group Symmetry, and Crystal System

Single-crystal X-ray diffraction studies have revealed that this compound belongs to the trigonal crystal system at room temperature. researchgate.net This system is a subset of the broader hexagonal crystal family. The compound undergoes a phase transition at 350°C. Below this temperature, it exists in a low-temperature phase, and above it, a high-temperature phase with the space group R-3c has been reported. researchgate.net

The lattice parameters for the low-temperature trigonal phase, as determined at room temperature, are presented in the table below. The space group for this phase has been identified as one of four possibilities: P3₁12, P3₁21, P3₂12, or P3₂21. researchgate.net

Crystallographic Parameter Value
Crystal SystemTrigonal
Space GroupP3₁12, P3₁21, P3₂12, or P3₂21
Unit Cell Parameter 'a'10.88 Å
Unit Cell Parameter 'c'18.39 Å

Table 1: Unit cell parameters for the low-temperature phase of this compound at room temperature. researchgate.net

Furthermore, a high-pressure polymorph of this compound has been synthesized, exhibiting an orthorhombic crystal structure with the space group C222₁. researchgate.net

Analysis of Silver Coordination Environments and Pyrophosphate Anion Conformation

While the precise atomic coordinates from single-crystal studies are not publicly detailed, the determination of the crystal structure allows for a thorough analysis of the coordination environments of the silver cations and the conformation of the pyrophosphate anion. In silver phosphate (B84403) compounds, silver ions are known to exhibit various coordination geometries. A detailed structural solution for this compound would reveal the specific bond lengths and angles between the silver atoms and the oxygen atoms of the pyrophosphate groups, defining the coordination sphere of each silver ion.

The conformation of the pyrophosphate anion (P₂O₇⁴⁻) is another critical aspect of the crystal structure. The geometry of the P-O-P bridge and the arrangement of the terminal PO₃ groups are influenced by the surrounding silver cations and the packing forces within the crystal lattice. Understanding this conformation is key to comprehending the vibrational characteristics observed in spectroscopic analyses.

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to diffraction techniques by probing the vibrational modes of the constituent ions, offering insights into bonding and local symmetry.

Vibrational Spectroscopy (Infrared and Raman) for Pyrophosphate Anion Identification and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within a compound. For this compound, these methods are particularly useful for analyzing the vibrational modes of the pyrophosphate anion. researchgate.net

Infrared spectroscopy has identified several characteristic absorption bands for the P₂O₇⁴⁻ ion in this compound. The table below summarizes the observed infrared bands and their tentative assignments based on the vibrational modes of the pyrophosphate group.

Infrared Band (cm⁻¹) Assignment Vibrational Mode
~902νas(P-O-P)Asymmetric stretching of the P-O-P bridge
~1116νs(PO₃)Symmetric stretching of the terminal PO₃ groups

Table 2: Infrared band assignments for the pyrophosphate anion in this compound.

Raman spectroscopy provides complementary information, with some vibrational modes being more prominent in Raman spectra than in IR. researchgate.net While detailed Raman band assignments for pure this compound are not extensively documented in the readily available literature, studies on composite materials containing this compound confirm the presence of its characteristic Raman-active bands. cdmf.org.br A complete vibrational analysis, combining both IR and Raman data, allows for a comprehensive understanding of the bonding and symmetry of the pyrophosphate anion within the crystal structure of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. Analysis of this compound (Ag₄P₂O₇) using XPS confirms the presence of silver (Ag), phosphorus (P), and oxygen (O) as the constituent elements.

High-resolution XPS spectra for the individual elements provide insight into their respective oxidation states.

Silver (Ag 3d): The Ag 3d spectrum for this compound typically exhibits two characteristic peaks, Ag 3d₅/₂ and Ag 3d₃/₂, resulting from spin-orbit splitting. The binding energies for these peaks are consistent with silver in the Ag⁺ oxidation state. For instance, studies on silver-containing phosphate compounds report Ag 3d₅/₂ and Ag 3d₃/₂ binding energies around 367.5 eV and 373.5 eV, respectively, which are characteristic of the Ag⁺ state.

Phosphorus (P 2p): The P 2p spectrum is used to identify the chemical environment of the phosphorus atoms. In pyrophosphate structures, the phosphorus is pentavalent and tetrahedrally coordinated to oxygen. The binding energy for the P 2p peak in pyrophosphate groups is typically observed at approximately 134.2 eV. This value helps to distinguish the pyrophosphate (P₂O₇⁴⁻) moiety from other phosphate species like orthophosphates (PO₄³⁻) or metaphosphates.

Oxygen (O 1s): The O 1s spectrum can be deconvoluted to identify different types of oxygen bonds within the compound. The primary peak corresponds to the P-O-P bridging bonds and the terminal P-O bonds within the pyrophosphate anion.

The quantitative analysis derived from the peak areas in the XPS survey spectrum, corrected by relative sensitivity factors, confirms the stoichiometry of Ag₄P₂O₇.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of Phosphorus Nuclei

Solid-state ³¹P Magic Angle Spinning (MAS) NMR spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of phosphorus nuclei in solid materials. For this compound, ³¹P MAS NMR provides specific information about the structure of the pyrophosphate (P₂O₇⁴⁻) anion.

In a crystalline structure, the phosphorus atoms within the P₂O₇⁴⁻ unit are chemically equivalent. Consequently, the ³¹P MAS NMR spectrum of a well-ordered this compound sample is expected to show a single, sharp resonance peak. The chemical shift of this peak is characteristic of the Q¹ structural unit (a PO₄ tetrahedron linked to one other PO₄ tetrahedron).

While specific NMR data for pure Ag₄P₂O₇ is not widely published, data from analogous pyrophosphate compounds provide a reliable reference. For example, sodium pyrophosphate (Na₄P₂O₇) and other metal pyrophosphates show isotropic signals in the 10 to -20 ppm range. The exact chemical shift for Ag₄P₂O₇ would be influenced by the electronegativity of the silver cations and the specific bond angles and lengths of the P-O-P linkage in the solid-state structure. The presence of any impurities or structural disorder, such as other phosphate phases, would be indicated by the appearance of additional peaks in the spectrum.

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the thermal stability, decomposition behavior, and phase transitions of materials as a function of temperature.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique provides critical information about the thermal stability and decomposition profile of this compound.

A TGA thermogram of anhydrous this compound is expected to show high thermal stability, with no significant mass loss occurring at low to moderate temperatures. The compound remains stable until it approaches its melting point. Decomposition would be indicated by a significant drop in the TGA curve at elevated temperatures. Some sources indicate a melting point of 570°C, while others report 585°C, suggesting that the onset of thermal decomposition would occur in this range. wikipedia.org

In contrast, hydrated forms of this compound exhibit an initial mass loss at a much lower temperature. A hydrated variant is reported to decompose at 110°C, corresponding to the loss of water of crystallization. wikipedia.org

The primary decomposition pathway at high temperatures involves the breakdown of the pyrophosphate structure and the reduction of silver ions, eventually leading to the formation of metallic silver and the release of phosphorus oxides and oxygen.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This provides information on thermal events such as phase transitions and melting.

DSC analysis of this compound reveals distinct thermal events upon heating. A significant endothermic peak is observed corresponding to the melting of the compound. The melting point has been reported at 570°C and also at 585°C. wikipedia.org Additionally, a structural phase transition has been identified at 350°C. This transition represents a change in the crystalline structure of the material from a low-temperature phase to a high-temperature phase, which is observed as an endothermic event in the DSC curve prior to melting.

The following table summarizes the key thermal events for this compound observed via DSC.

Thermal EventTemperature (°C)Type of Event
Phase Transition350Endothermic
Melting Point570 - 585Endothermic

Microscopic and Morphological Assessment

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) is used to investigate the surface topography and morphology of materials at the micro- and nanoscale. SEM studies of this compound powders reveal details about their particle shape, size, and aggregation state, which can be influenced by the synthesis method.

Depending on the preparation conditions, such as chemical precipitation or hydrothermal methods, this compound can form well-defined microcrystals. cdmf.org.br Common morphologies observed include:

Doughnut/Hexagonal-shaped microparticles: These structures are often seen in powders prepared by chemical precipitation. cdmf.org.brmt.com

Slice-like particles: This morphology has also been reported, providing a different crystalline habit. researchgate.net

The particle size is typically in the micrometer range. The synthesis route, such as conventional hydrothermal versus microwave-assisted hydrothermal methods, can influence the growth and fragility of these microparticles. cdmf.org.brmt.com For example, hydrothermal treatments can lead to the growth of larger particles that may be more easily fractured. cdmf.org.brmt.com The morphology of these particles plays a crucial role in applications such as photocatalysis, where surface area and crystal facet exposure are important factors.

Transmission Electron Microscopy (TEM) for Nanostructure and Crystallinity

Transmission Electron Microscopy (TEM) is an indispensable technique for the direct visualization of materials at the nanoscale, providing critical insights into their morphology, size distribution, and crystalline nature. In the context of this compound (Ag₄P₂O₇), particularly when synthesized as nanoparticles or microcrystals, TEM offers a level of detail unattainable by bulk characterization methods.

TEM analysis provides direct imaging of individual particles, allowing for the precise measurement of their dimensions and the characterization of their shape. For instance, studies on related silver-based nanophosphors have utilized TEM to confirm the existence and size of nanoparticles prepared by methods like coprecipitation. researchgate.net The morphology of such particles, whether spherical, rod-like, or irregular, can be clearly distinguished. scirp.orgresearchgate.net Furthermore, TEM reveals the state of particle dispersion and can identify the presence of agglomeration, which is crucial for understanding the material's surface area and reactivity.

For assessing the crystalline quality of this compound, High-Resolution TEM (HR-TEM) is particularly powerful. HR-TEM can resolve the atomic lattice of a crystalline material, appearing as a regular pattern of fringes. researchgate.net The distance between these fringes corresponds to the d-spacing of specific crystallographic planes, which can be measured and compared with data from X-ray diffraction to confirm the crystal structure. The presence of clear, well-ordered lattice fringes throughout a particle is direct evidence of its high crystallinity. Conversely, disordered or amorphous regions would lack this periodic structure.

Another feature of TEM is its ability to generate Selected Area Electron Diffraction (SAED) patterns. By focusing the electron beam on a single particle or a small group of particles, a diffraction pattern is produced. This pattern of spots or rings is characteristic of the material's crystal structure and can be indexed to confirm its phase and crystallographic orientation. researchgate.net

Table 1: Information Derived from TEM/HR-TEM Analysis
Analytical ModeInformation ObtainedSignificance for this compound
Bright-Field Imaging (Standard TEM)Particle size, shape (morphology), size distribution, and degree of agglomeration.Provides fundamental understanding of the material's physical form at the nanoscale.
High-Resolution TEM (HR-TEM)Visualization of atomic lattice fringes and measurement of interplanar d-spacing.Directly confirms the crystalline nature of the particles and can identify crystal defects.
Selected Area Electron Diffraction (SAED)Diffraction pattern (spots or rings) characteristic of the crystal structure.Confirms the crystallographic phase (e.g., hexagonal) and orientation of individual particles.

Other Advanced Characterization Modalities

Beyond standard microscopy and diffraction, other advanced techniques are employed to achieve a more profound and precise understanding of a material's atomic structure. For this compound, modalities such as synchrotron X-ray diffraction and neutron diffraction offer unique capabilities for high-resolution structural studies and the precise localization of specific atoms within the crystal lattice.

Synchrotron X-ray Diffraction for High-Resolution Structural Studies

While conventional laboratory-based X-ray diffraction (XRD) is fundamental for phase identification and basic structural analysis, it has limitations in resolution and intensity. Synchrotron X-ray diffraction overcomes these limitations by utilizing X-rays generated by electrons accelerated to near the speed of light in a large storage ring. youtube.com This process produces an X-ray beam that is exceptionally brilliant (many orders of magnitude more intense than a lab source), highly collimated, and tunable in energy. aps.orgsynchrotron.org.au

For the structural study of this compound, these properties provide significant advantages. The high intensity dramatically reduces data collection times and improves the signal-to-noise ratio, enabling the detection of very weak diffraction peaks that might be missed with a conventional source. This is particularly useful for identifying trace crystalline impurities or observing subtle structural changes.

The primary advantage is the exceptionally high angular resolution. synchrotron.org.au This allows for the clear separation of closely spaced diffraction peaks, leading to a more accurate and precise determination of the unit cell parameters. With high-resolution synchrotron XRD data, a more reliable and detailed refinement of the crystal structure is possible, yielding precise atomic coordinates, bond lengths, and bond angles within the Ag₄P₂O₇ lattice. This level of detail is essential for building accurate structure-property relationships.

Table 2: Comparison of Conventional vs. Synchrotron XRD Sources
ParameterConventional Laboratory XRDSynchrotron XRD
Brilliance (photons/s/mm²/mrad²/0.1%BW) ~10¹⁰>10¹⁸
Angular Resolution (FWHM) Typically >0.1°Can be <0.01°
Signal-to-Noise Ratio ModerateVery High
Data Collection Time HoursSeconds to Minutes
Primary Application Routine phase identification, basic structural refinement.High-resolution structure solution/refinement, in-situ studies, weak phase detection. ucl.ac.uk

Neutron Diffraction for Light Atom Localization and Magnetic Structures (if relevant)

Neutron diffraction is a powerful technique that provides structural information complementary to that obtained from X-ray diffraction. While X-rays are scattered by an atom's electron cloud, neutrons are scattered by the atomic nucleus. This fundamental difference makes neutron diffraction particularly sensitive to light elements, even in the presence of very heavy elements. nih.gov

In this compound (Ag₄P₂O₇), the X-ray scattering from the heavy silver atoms (Ag, Z=47) dominates the diffraction pattern, making it difficult to precisely determine the positions of the much lighter oxygen atoms (O, Z=8). nih.gov Neutron diffraction solves this problem. The neutron scattering length is a nuclear property and does not scale with the atomic number (Z). As shown in Table 3, oxygen has a very respectable coherent scattering length compared to silver. Therefore, a neutron diffraction experiment on Ag₄P₂O₇ would allow for the accurate localization of the oxygen atoms within the pyrophosphate [P₂O₇]⁴⁻ anion, leading to a highly accurate description of the P-O bond lengths and P-O-P bond angle. This has been successfully applied to other phosphate-based materials to precisely locate oxygen and even hydrogen atoms. mdpi.comrsc.org

Another key application of neutron diffraction is the determination of magnetic structures. The neutron possesses a magnetic moment, allowing it to be scattered by unpaired electrons in a magnetically ordered material. While this makes it the definitive technique for studying antiferromagnetic and other complex magnetic structures, its relevance is contingent on the material possessing such properties. researchgate.net Compounds like this compound, composed of Ag⁺, P⁵⁺, and O²⁻ ions, have closed-shell electron configurations and are not expected to exhibit magnetic ordering. Therefore, the primary utility of neutron diffraction for this specific compound would be for the precise localization of oxygen atoms rather than for magnetic structure analysis.

Table 3: Comparison of X-ray and Neutron Scattering Properties for Constituent Elements of Ag₄P₂O₇
ElementAtomic Number (Z)X-ray Scattering Factor f(θ=0) [electron units]Coherent Neutron Scattering Length (bc) [fm]
Silver (Ag)4747.05.922
Phosphorus (P)1515.05.13
Oxygen (O)88.05.803

Chemical Reactivity and Stability Mechanisms of Tetrasilver Pyrophosphate

Thermal Decomposition Pathways and Kinetic Studies

The thermal stability of tetrasilver pyrophosphate is an important characteristic. The anhydrous form has a high melting point of 585 °C. wikipedia.org A hydrated form of the compound is less stable, decomposing at a much lower temperature of 110 °C. wikipedia.org

Detailed kinetic studies and reaction pathways for the thermal decomposition of anhydrous this compound are not extensively documented in publicly available literature. However, the decomposition of related silver-containing compounds and other phosphates provides insight into potential mechanisms. For instance, the thermal decomposition of silver oxide (AgO) and silver carbonate (Ag₂CO₃) involves multi-stage processes. ktu.ltamazonaws.com AgO decomposes first to silver(I) oxide (Ag₂O) and then to metallic silver at higher temperatures, a process controlled by random nucleation and growth mechanisms. ktu.lt Similarly, the decomposition of various organophosphates has been studied, revealing multi-stage degradation patterns that are sensitive to the chemical structure and heating rate. ias.ac.in It is plausible that the decomposition of this compound at elevated temperatures proceeds through the loss of oxygen and eventual formation of metallic silver and other phosphorus-containing species, though specific intermediates and kinetic parameters like activation energy remain to be fully elucidated.

Table 1: Known Thermal Properties of Silver Pyrophosphate

PropertyValueNotes
Melting Point (Anhydrous)585 °C wikipedia.org
Decomposition (Hydrate)110 °C wikipedia.org

Hydrolytic Stability and Degradation Mechanisms of the Pyrophosphate Anion in Varied Environments

The pyrophosphate anion (P₂O₇⁴⁻) is an acid anhydride (B1165640) of phosphate (B84403) and is susceptible to hydrolysis, a reaction that cleaves the P-O-P bond to yield two orthophosphate ions (HPO₄²⁻ or PO₄³⁻, depending on pH). nih.gov This process is central to the stability of this compound in aqueous environments.

The rate of pyrophosphate hydrolysis is highly dependent on pH, temperature, and the presence of metal ions. nih.govrsc.org The reaction is generally very slow at neutral pH and ambient temperature in the absence of enzymatic catalysts but is significantly accelerated under acidic conditions. nih.gov The protonation of the pyrophosphate anion increases the rate of hydrolysis; the first protonation accelerates the reaction by a factor of 560, and the second protonation adds another ~100-fold increase in rate. nih.gov Conversely, increasing ionization at higher pH values steadily decreases the rate of spontaneous hydrolysis. rsc.orgresearchgate.net The mechanism is thought to be associative, involving the nucleophilic attack of a water molecule on a phosphorus atom. nih.gov

While studies focusing specifically on the influence of the silver cation on hydrolysis kinetics are limited, metal ions are known to affect the reaction. For example, the magnesium-pyrophosphate complex (MgPPᵢ²⁻) hydrolyzes at a specific, measurable rate. nih.gov It is expected that the Ag⁺ ions in this compound would similarly influence the electronic properties of the pyrophosphate anion and its interaction with water molecules.

Table 2: Spontaneous Hydrolysis Rate Constants of Pyrophosphate Species at 25 °C

Pyrophosphate SpeciespH/ConditionsRate Constant (s⁻¹)Reference
P₂O₇⁴⁻ (PPᵢ⁴⁻)~141.2 x 10⁻¹³ nih.gov
HP₂O₇³⁻ (HPPᵢ³⁻)~8.06.7 x 10⁻¹¹ nih.gov
H₂P₂O₇²⁻ (H₂PPᵢ²⁻)~5.86.7 x 10⁻⁹ nih.gov
MgP₂O₇²⁻ (MgPPᵢ²⁻)pH 8.52.8 x 10⁻¹⁰ nih.govresearchgate.net

Reactivity with Other Inorganic and Organic Ligands

The silver ions and pyrophosphate group in Ag₄P₂O₇ can interact with other chemical species, leading to the formation of new compounds or the exchange of ligands.

This compound can serve as a precursor in the synthesis of more complex materials. For example, it is a component in the formation of Ag₃PO₄/Ag₄P₂O₇ composite photocatalysts, created through methods like microwave-assisted hydrothermal synthesis. nih.govnih.gov The formation of these composites indicates that Ag₄P₂O₇ can react under specific conditions to integrate into new structural frameworks. The pyrophosphate anion itself is a good complexing agent, capable of coordinating to metal ions, which suggests a potential for forming various coordination polymers or hybrid materials with other metal salts or organic linkers, although specific examples starting from Ag₄P₂O₇ are not widely reported.

Ligand substitution reactions are fundamental to the chemistry of coordination complexes. libretexts.org These reactions can proceed through several mechanisms, primarily dissociative (where a ligand leaves first, creating an intermediate with a lower coordination number) or associative (where the incoming ligand binds first, creating an intermediate with a higher coordination number). libretexts.orgslideshare.net

Silver(I) complexes are often kinetically labile, meaning they can exchange ligands rapidly. nih.gov While specific kinetic studies on ligand exchange involving this compound are scarce, it is expected that the pyrophosphate anion could be displaced by other ligands, or the silver ions could coordinate with additional ligands, depending on the reaction conditions and the relative stability of the resulting complexes. Such reactions are common for silver thiolate and phosphino (B1201336) silver complexes, where ligand exchange can occur within minutes. nih.govresearchgate.net The principles of ligand substitution suggest that Ag₄P₂O₇ could participate in such reactions, but the specific pathways and rates would be influenced by factors like the nature of the incoming ligand and the solvent. libretexts.org

Redox Chemistry of Silver Species within the Pyrophosphate Framework

The chemistry of this compound is significantly influenced by the redox properties of silver. The silver is present in the +1 oxidation state (Ag⁺), which can be readily reduced to elemental silver (Ag⁰). The standard reduction potential for the Ag⁺/Ag couple is a measure of this tendency. wikipedia.org

Standard Reduction Potential: Ag⁺ + e⁻ → Ag(s) E° = +0.7996 V nsysu.edu.twlibretexts.org

This positive potential indicates that the silver ion has a strong affinity for electrons and is a good oxidizing agent. wikipedia.org Within the this compound framework, the Ag⁺ ions can be reduced to metallic silver through chemical or electrochemical means. This process is fundamental to its photochemical instability and its role in certain catalytic applications. In related silver phosphate (Ag₃PO₄) photocatalysts, the generation of metallic Ag nanoparticles on the surface through reduction plays a crucial role in enhancing photocatalytic activity and stability. nih.govekb.egresearchgate.net The pyrophosphate framework can influence the redox potential and the kinetics of electron transfer, but the fundamental process remains the reduction of Ag⁺ to Ag⁰.

Photochemical Stability and Light-Induced Transformations

This compound is a light-sensitive compound, a characteristic it shares with many other silver salts, most notably silver halides (e.g., AgCl, AgBr) and silver orthophosphate (Ag₃PO₄). wikipedia.orgwikipedia.org Exposure to light, particularly in the ultraviolet spectrum, can induce a chemical transformation. chim.lureddit.com

The underlying mechanism of this light sensitivity is a photochemical redox reaction. reddit.comnagwa.com When a photon of sufficient energy is absorbed by the compound, it can excite an electron, which is then transferred to a silver cation (Ag⁺), reducing it to a neutral silver atom (Ag⁰). reddit.comresearchgate.net

Photochemical Decomposition Reaction (General): 2Ag⁺(in solid) + light → 2Ag⁰(s) + other products researchgate.net

The accumulation of these metallic silver atoms forms nanometer-sized particles or "specks" on the crystal surface, leading to a visible color change, often a darkening or graying of the material. over-blog.comyoutube.comshaalaa.com This phenomenon is the basis of traditional black-and-white photography, which uses silver halides. wikipedia.orglomography.com

Surface Reactivity and Interaction with Environmental Factors of this compound

The surface of this compound (Ag₄P₂O₇) is a critical interface that dictates its interaction with the surrounding environment. The reactivity of this surface is influenced by a variety of environmental factors, including atmospheric gases, light, and moisture. These interactions can lead to changes in the chemical composition, morphology, and stability of the compound.

The synthesis method employed in the creation of this compound can significantly affect its surface characteristics. Techniques such as chemical precipitation, conventional hydrothermal, and microwave-assisted hydrothermal methods can produce Ag₄P₂O₇ with varying particle shapes and surface areas. cdmf.org.brresearchgate.net For instance, doughnut and hexagonal-shaped microparticles have been observed, and these morphologies can be altered by hydrothermal treatments. cdmf.org.br A higher surface area, which can be achieved by controlling the pH during synthesis, has been linked to enhanced photocatalytic performance and stability, suggesting a direct relationship between surface morphology and reactivity. researchgate.netresearchgate.net

Infrared spectroscopy analyses have confirmed the presence of adsorbed water and ammonia (B1221849) molecules on the surface of this compound powders. cdmf.org.br This indicates that the surface is active and capable of adsorbing molecules from the atmosphere. The interaction with water is particularly noteworthy, as the hydration of the pyrophosphate ion (P₂O₇⁴⁻) can lead to a phase transition to silver phosphate (Ag₃PO₄) at elevated temperatures, such as 140°C. cdmf.org.br

The interaction of this compound with light is another crucial aspect of its surface reactivity. The compound is known to be light-sensitive, a characteristic it shares with silver orthophosphate. iaea.org This sensitivity is the basis for its photocatalytic activity. Under UV irradiation, this compound has demonstrated the ability to degrade organic dyes such as Rhodamine B and Rhodamine 6G. iaea.org The photoluminescence properties of Ag₄P₂O₇, with maximum emissions in the violet/blue regions, are attributed to shallow-level defect states on the surface, which play a role in its photocatalytic behavior. cdmf.org.br

While detailed quantitative data on the interaction with specific atmospheric gases are limited in publicly available literature, the photocatalytic degradation of organic pollutants implies that the surface of this compound actively participates in redox reactions. In these processes, photogenerated holes (h⁺) are considered the main active species responsible for the decomposition of organic molecules. researchgate.netresearchgate.net

The following table summarizes the observed interactions of this compound with various environmental factors.

Environmental FactorObserved Interaction/Effect on this compound SurfaceResearch Findings Summary
Moisture/Water Adsorption of water molecules on the surface. cdmf.org.br Potential for hydrolysis of the pyrophosphate ion, leading to a phase transition to Ag₃PO₄ at 140°C. cdmf.org.brInfrared spectroscopy confirms the presence of adsorbed water. cdmf.org.br Phase transition to silver phosphate has been observed with hydrothermal treatment at 140°C. cdmf.org.br
Light (UV/Visible) Exhibits light sensitivity. iaea.org Functions as a photocatalyst for the degradation of organic dyes under UV irradiation. iaea.org Photoluminescence emission in the violet/blue region is linked to surface defects. cdmf.org.brHas been shown to effectively degrade Rhodamine B and Rhodamine 6G. iaea.org The photocatalytic mechanism is believed to involve the generation of highly reactive holes. researchgate.netresearchgate.net
Atmospheric Gases Adsorption of atmospheric molecules, such as ammonia, has been detected. cdmf.org.br The surface is active in photocatalytic oxidation reactions. researchgate.netresearchgate.netInfrared spectroscopy has identified adsorbed ammonia. cdmf.org.br The degradation of pollutants suggests interaction with oxygen and other species, though specific gas-surface reaction studies are not extensively detailed.
Temperature Stable at lower temperatures, but phase transition can occur at 140°C in the presence of water. cdmf.org.brHydrothermal synthesis has demonstrated temperature-dependent morphology and phase stability. cdmf.org.br
pH of Synthesis Medium Influences the surface area and morphology of the resulting particles. researchgate.netresearchgate.net Higher pH (e.g., 10) can lead to a higher surface area, which enhances photocatalytic stability and performance. researchgate.netresearchgate.netStudies on composite materials containing Ag₄P₂O₇ have shown a direct correlation between the pH of the precursor solution and the final properties of the material. researchgate.netresearchgate.net

Theoretical and Computational Investigations of Tetrasilver Pyrophosphate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and the nature of chemical bonds in solid-state materials. researchgate.netarxiv.org While specific DFT studies focusing solely on tetrasilver pyrophosphate are not extensively detailed in the available literature, the methodology has been successfully applied to the closely related compound, silver orthophosphate (Ag₃PO₄), providing a framework for understanding Ag₄P₂O₇. nih.govresearchgate.netosti.gov

First-principles DFT calculations can determine the band structure, density of states (DOS), and the nature of the orbitals contributing to the valence and conduction bands. scilit.com For instance, in studies of Ag₃PO₄, the valence bands are shown to be dominated by O 2p and Ag 4d states, while the conduction bands are primarily composed of Ag 5s and 5p states. nih.govresearchgate.netosti.gov This type of analysis reveals the electronic transitions responsible for the material's optical properties. The calculated band gap for Ag₃PO₄ is approximately 2.43 eV, which aligns well with experimental values. nih.govresearchgate.netosti.gov Similar calculations for this compound would be crucial in determining its band gap and the nature of its electronic transitions.

Furthermore, quantum chemical calculations can elucidate the nature of the chemical bonding within the crystal lattice. By analyzing the electron density distribution and bond orders, the covalent and ionic character of the Ag-O and P-O bonds can be quantified. This information is vital for understanding the stability of the crystal structure and its reactivity.

PropertyDescriptionRelevance to this compound
Band Gap The energy difference between the valence band and the conduction band.Determines the electronic and optical properties, such as conductivity and light absorption.
Density of States (DOS) The number of available electronic states at each energy level.Provides insight into the contributions of different atomic orbitals to the electronic bands.
Bonding Analysis Characterization of the chemical bonds (e.g., covalent, ionic).Explains the structural stability and reactivity of the compound.

Computational Modeling of Crystal Structures and Polymorphism

Computational modeling is a key tool for investigating the crystal structures of materials and exploring their potential polymorphs. nih.gov Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a known phenomenon for this compound. researchgate.net Experimental studies have identified different crystalline forms, including a hexagonal phase and a high-pressure orthorhombic phase. researchgate.netcdmf.org.br

Computational methods, such as those based on DFT or empirical force fields, can be used to predict the relative stability of different polymorphs by calculating their total energies. researchgate.netsemanticscholar.org By systematically exploring different possible crystal packing arrangements, it is possible to generate a landscape of potential crystal structures and identify those that are energetically favorable. These predictions can guide experimental efforts to synthesize new polymorphs under specific conditions of temperature and pressure.

For the known polymorphs of this compound, computational modeling can provide detailed insights into their structural parameters, such as lattice constants, bond lengths, and bond angles, which can be compared with experimental data from X-ray diffraction. iaea.org This comparison helps to validate the computational models and provides a more complete understanding of the crystalline structure.

PolymorphCrystal SystemKey Structural FeatureComputational Approach
Hexagonal PhaseHexagonalThe commonly observed ambient pressure phase.Energy minimization calculations to confirm stability and predict structural parameters.
Orthorhombic PhaseOrthorhombicA high-pressure polymorph. researchgate.netCalculations of enthalpy as a function of pressure to predict phase transitions.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Ion Transport

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of atoms and ions in materials over time. d-nb.infouni-konstanz.deamanote.com This method is particularly valuable for understanding phenomena such as ion transport, which is crucial for materials with potential applications in solid-state ionics.

In an MD simulation, the trajectories of atoms and ions are calculated by numerically solving Newton's equations of motion, where the forces are derived from an interatomic potential or force field. researchgate.net For this compound, MD simulations could provide insights into the mobility of silver ions (Ag⁺) within the crystal lattice. By analyzing the mean square displacement of the ions as a function of time, the diffusion coefficient can be calculated at different temperatures. This would be instrumental in assessing the material's ionic conductivity. nih.gov

Dynamic PropertyInformation from MD SimulationsSignificance
Ion Diffusion Calculation of diffusion coefficients for Ag⁺ ions.Quantifies the ionic conductivity of the material.
Ion Transport Mechanism Visualization of ion migration pathways and hopping events.Provides a fundamental understanding of how ions move through the crystal lattice.
Structural Dynamics Analysis of vibrational modes and structural fluctuations.Reveals the dynamic stability of the crystal structure at different temperatures.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic signatures of materials, which can then be compared with experimental data to validate both the theoretical models and the experimental interpretations. cardiff.ac.uk For this compound, experimental spectroscopic data, including Fourier-transform infrared (FTIR), Raman, UV-visible, and photoluminescence (PL) spectra, are available. cdmf.org.briaea.orgcdmf.org.br

DFT calculations can be employed to compute the vibrational frequencies and intensities of a material, which directly correspond to the peaks observed in experimental FTIR and Raman spectra. mdpi.com By comparing the calculated and experimental spectra, it is possible to assign the observed vibrational modes to specific atomic motions within the crystal structure, such as the stretching and bending of the P-O bonds in the pyrophosphate group. researchgate.net

Similarly, the electronic structure calculations from DFT can be used to predict the optical absorption spectrum, which is related to the experimental UV-visible spectrum. cdmf.org.br The calculated band gap and the nature of the electronic transitions can explain the observed absorption edges and features. researchgate.net Theoretical modeling can also provide insights into the mechanisms of photoluminescence by identifying the nature of the electronic states involved in the emission process. rsc.org While specific computational predictions of the full range of spectroscopic signatures for this compound are not widely reported, the computational framework for such predictions is well-established. rsc.org

Spectroscopic TechniquePredicted PropertiesExperimental Comparison
FTIR/Raman Spectroscopy Vibrational frequencies and intensities.Assignment of experimental peaks to specific atomic vibrations. cdmf.org.brcdmf.org.br
UV-Visible Spectroscopy Optical absorption spectrum and band gap.Comparison with the experimental absorption edge and features. cdmf.org.br
Photoluminescence Electronic transitions responsible for light emission.Understanding the origin of the observed photoluminescence. iaea.org

Reaction Pathway Modeling for Synthesis and Decomposition Mechanisms

Computational modeling can be a valuable tool for investigating the reaction pathways involved in the synthesis and decomposition of materials. researchgate.net By mapping the potential energy surface of a chemical reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies for different reaction steps.

For the synthesis of this compound, which can be prepared through methods like chemical precipitation or hydrothermal synthesis, reaction pathway modeling could help to understand the mechanism of crystal nucleation and growth. cdmf.org.br For example, computational models can be used to study the aggregation of precursor ions in solution and the subsequent formation of the crystalline solid. nih.gov This can provide insights into how to control the size and morphology of the resulting crystals by manipulating the reaction conditions.

Regarding decomposition, theoretical modeling can be used to investigate the thermal stability of this compound and to predict its decomposition products. By calculating the energetics of different decomposition pathways, it is possible to identify the most likely mechanism. This information is important for understanding the material's limitations and for predicting its long-term stability. While detailed reaction pathway modeling for the synthesis and decomposition of this compound is a complex undertaking and not extensively reported, the general computational approaches for studying solid-state reactions are available. researchgate.net

ProcessComputational InvestigationPotential Insights
Synthesis Modeling of nucleation and crystal growth from precursor solutions.Understanding the factors that control crystal size and morphology.
Decomposition Calculation of the energetics of different decomposition pathways.Prediction of decomposition products and thermal stability.

Advanced Material Science Applications and Research Perspectives

Catalytic Applications

Tetrasilver pyrophosphate has been identified as a promising material in the field of heterogeneous catalysis, particularly for the photocatalytic degradation of organic pollutants. Its efficacy stems from its electronic structure, which allows for the generation of reactive oxygen species under appropriate energy input.

As a heterogeneous catalyst, Ag₄P₂O₇ offers the advantage of being in a different phase (solid) from the reactants (typically liquid or gas), which simplifies the separation and recovery process after the reaction, making it a viable option for industrial and environmental applications. Its primary application investigated to date is in photocatalysis. Due to its wide band gap of approximately 3.4 eV, it requires ultraviolet (UV) irradiation for activation. researchgate.netresearchgate.net Upon absorbing UV light, electrons are promoted from the valence band to the conduction band, creating electron-hole pairs that drive redox reactions on the catalyst's surface, leading to the breakdown of organic molecules. researchgate.netiaea.org

Table 1: Photocatalytic Performance of this compound
PollutantIrradiation SourceKey FindingsReference
Rhodamine B (RhB)UV LightDemonstrates good activity for photocatalytic degradation. iaea.org
Rhodamine 6G (Rh6G)UV LightShows effective degradation under UV irradiation. iaea.org

Understanding the mechanism of photocatalysis is crucial for optimizing the catalyst's performance. For this compound, mechanistic studies have focused on identifying the primary reactive species involved in the degradation of organic pollutants. Through the use of different radical scavengers during the photocatalytic process, researchers can deduce the roles of species such as hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), and holes (h⁺).

Based on experimental results for the degradation of rhodamine 6G, a photodegradation mechanism has been proposed for the Ag₄P₂O⇂ photocatalyst. researchgate.net The process is initiated by the generation of electron-hole pairs upon UV irradiation. These charge carriers then migrate to the surface and react with adsorbed water and oxygen to produce highly reactive radicals, which subsequently attack and decompose the organic dye molecules into simpler, less harmful substances.

A significant limitation of this compound as a photocatalyst is its wide band gap, which restricts its activity to the UV portion of the electromagnetic spectrum. To overcome this, researchers are exploring various surface modification strategies aimed at enhancing its performance and enabling it to utilize visible light. While much of the research in this area has focused on the related compound, silver orthophosphate (Ag₃PO₄), the principles are applicable to Ag₄P₂O₇.

Key modification strategies include:

Morphology Control: Synthesizing Ag₄P₂O₇ with specific crystal facets and shapes can influence its surface energy and reactivity.

Heterojunction Construction: A promising approach is to form composites of Ag₄P₂O₇ with other semiconductors that have narrower band gaps and are active under visible light, such as silver bromide (AgBr) or silver orthophosphate (Ag₃PO₄). researchgate.net Such heterojunctions can improve charge separation and extend the light absorption range into the visible spectrum.

Composites with Carbon Materials: Incorporating carbon-based materials like reduced graphene oxide can enhance the photocatalytic efficiency by improving charge transport and separation.

Electrochemical Applications

The electrochemical properties of this compound are a nascent area of research, with limited studies available. However, the presence of mobile silver ions suggests potential applications in solid-state devices.

Early research has investigated the ionic conductivity of this compound. cdmf.org.br Materials with high ionic conductivity are essential components of solid-state electrolytes for batteries, fuel cells, and other electrochemical devices. Silver-based compounds are known to be good ionic conductors. While current research on solid electrolytes often focuses on other materials like lithium-ion or polymer-based conductors, the foundational properties of Ag₄P₂O₇ suggest it could be a candidate for further investigation in specialized solid-state ionic applications.

There is currently a lack of specific research on the integration of pure this compound into sensor technologies. However, the broader field of electrochemical sensors frequently utilizes silver in various forms, most notably as silver nanoparticles (AgNPs), due to their excellent electrocatalytic properties and large surface area. mdpi.com Future research could explore the potential of Ag₄P₂O₇ as a stable matrix for immobilizing biomolecules or as an active material in electrochemical sensors, leveraging the redox properties of its silver ions.

Luminescent and Optical Properties

This compound exhibits distinct optical properties that are of fundamental interest and could be harnessed for various applications. Studies have characterized its light absorption, emission, and photochromic behavior.

The optical band gap of Ag₄P₂O₇ has been determined to be in the range of 3.36 to 3.41 eV, corresponding to an indirect electronic transition. researchgate.netcdmf.org.br This wide band gap explains its need for UV light for photocatalytic activation.

The compound displays notable photoluminescence, with broadband emissions observed in the blue region of the visible spectrum, with a maximum emission peak reported at approximately 459 nm. iaea.orgcdmf.org.br This luminescence is believed to originate from electronic transitions involving intermediary energy levels within the band gap, which are likely caused by shallow-level defect states in the crystal structure. cdmf.org.br

Furthermore, Ag₄P₂O₇ single crystals have been shown to exhibit photochromism. researchgate.net When irradiated with near-ultraviolet light, the material develops an absorption band centered at around 500 nm, causing a change in color. This effect is reversible; the original transparency can be restored by either heating the crystal or irradiating it with visible light. X-ray photoelectron spectroscopy studies suggest that this photochromic effect is due to the reduction of silver ions and the condensation of phosphate (B84403) tetrahedra under UV light. researchgate.net

Table 2: Key Optical Properties of this compound
PropertyValue / DescriptionReference
Optical Band Gap (Egap)3.36 - 3.41 eV (Indirect transition) researchgate.netcdmf.org.br
Photoluminescence (PL)Broadband emission in the blue region (max ~459 nm) iaea.orgcdmf.org.br
PhotochromismUV light induces an absorption band at ~500 nm; reversible with heat or visible light. researchgate.net

Exploration of Photoluminescence and Electroluminescence

This compound (Ag₄P₂O₇) has garnered interest in material science due to its notable photoluminescent properties. When excited by a source of light, the compound exhibits a characteristic luminescence, a phenomenon that has been the subject of detailed investigation.

Photoluminescence Findings:

Studies have revealed that this compound powders, synthesized through methods such as chemical precipitation, conventional hydrothermal, and microwave-assisted hydrothermal techniques, display broadband photoluminescence. electrochem.orgcdmf.org.br The emission spectra consistently show maximum emissions in the blue and violet regions of the electromagnetic spectrum. electrochem.orgnih.gov For instance, microcrystals synthesized via a coprecipitation route demonstrated a maximum photoluminescence emission at a wavelength of 459 nm. nih.gov

This observed luminescence is attributed to the participation of several intermediary energy levels within the material's band gap. electrochem.orgcdmf.org.br The deconvolution of the broadband photoluminescence spectrum indicates the presence of multiple visible light emission centers, corresponding to blue (around 453 nm), green (around 525 nm), and yellow (around 652 nm) emissions. cdmf.org.br The prevalence of these emissions, particularly the blue, is often linked to shallow-level defect states in the crystal structure. electrochem.org The optical band gap of this compound has been estimated to be in the range of 3.36 to 3.41 eV. cdmf.org.br

The synthesis method can influence the morphology of the this compound particles—for example, creating doughnut or hexagonal shapes—which in turn can affect the photoluminescent response. electrochem.org

Electroluminescence Research:

Development in Light-Emitting Materials

The quest for novel and efficient light-emitting materials is a driving force in the advancement of technologies such as lasers, displays, and solid-state lighting, particularly light-emitting diodes (LEDs). cdmf.org.br Silver-based semiconductors are among the materials being actively explored for these purposes. electrochem.org

The observed photoluminescent properties of this compound, specifically its emission in the blue-violet spectrum, position it as a candidate for further investigation as a light-emitting material. electrochem.orgnih.gov Phosphors are a critical component of phosphor-converted LEDs (pc-LEDs), where they absorb light from a primary source (typically a blue or UV LED chip) and re-emit it at a different wavelength to create a broader spectrum of light, often resulting in white light. youtube.comasianjournalofphysics.com

While pyrophosphate-based materials have been developed as phosphors for LED applications, specific research detailing the integration and performance of this compound as a phosphor in LED devices is still emerging. researchgate.net The development of efficient phosphors requires characteristics such as high quantum efficiency and thermal stability, which are areas for future research in the context of this compound. researchgate.net The potential to tune its luminescent properties through controlled synthesis and doping could pave the way for its application in specialized lighting and display technologies. cdmf.org.br

Role in Advanced Functional Inorganic Materials

This compound is recognized for its significant role in the field of advanced functional inorganic materials, primarily due to its unique structural, electronic, and chemical properties.

As a functional material, it has demonstrated considerable efficacy as a photocatalyst. nih.gov Research has shown its ability to degrade organic pollutants, such as rhodamine B and rhodamine 6G, under UV light irradiation. cdmf.org.brnih.gov This photocatalytic activity is a key area of interest for environmental remediation applications.

Furthermore, this compound serves as a valuable precursor in the synthesis of more complex composite materials. researchgate.net For example, it can be used to create Ag₃PO₄/Ag₄P₂O₇ composites, which have shown enhanced photocatalytic performance under UV-visible light. researchgate.net It is also a component in the fabrication of AgBr/Ag₄P₂O₇ composites, which exhibit excellent photocatalytic efficiency under visible light. researchgate.net

The pyrophosphate group (P₂O₇⁴⁻) itself imparts a high degree of thermal stability to the compounds it forms. This property is particularly advantageous in applications requiring robust materials, such as in the development of safer cathode materials for rechargeable batteries. mdpi.com The exploration of pyrophosphates in energy storage is an active area of research, with a focus on leveraging their structural stability for improved battery performance and safety. mdpi.com

The table below summarizes some of the functional applications and related findings for this compound.

Functional ApplicationKey Research Findings
Photocatalysis Effective in the degradation of organic dyes like rhodamine B and rhodamine 6G under UV irradiation. cdmf.org.brnih.gov
Composite Material Precursor Used to synthesize Ag₃PO₄/Ag₄P₂O₇ and AgBr/Ag₄P₂O₇ composites with enhanced photocatalytic activity. researchgate.netresearchgate.net
Energy Storage Pyrophosphate-based materials are investigated for high thermal stability in battery cathodes. mdpi.com

Nanostructured this compound for Novel Applications

The synthesis of materials at the nanoscale can lead to unique properties and open up new application possibilities. researchgate.net Nanostructured this compound, including nanoparticles and microcrystals, is at the forefront of this research, with potential applications spanning catalysis, sensing, and biomedical technologies.

The ability to control the morphology of this compound at the micro and nanoscale, resulting in forms like hexagonal plates, has been demonstrated. nih.gov These nanostructured forms are being explored for a variety of novel applications.

One promising area is in the development of advanced sensors. For instance, there is growing interest in creating fluorescent sensors for the detection of pyrophosphate anions, which are important in biological systems. researchgate.netrsc.org While not specific to this compound, this highlights the potential for pyrophosphate-based nanomaterials in sensing applications. Furthermore, the broader family of silver phosphate-based materials is being investigated for gas sensing applications, such as the detection of H₂S. mdpi.com The decoration of metal oxide nanostructures with silver-containing compounds has been shown to enhance gas-sensing properties. whiterose.ac.uk

In the realm of energy storage, the development of nanostructured pyrophosphates, such as Li₄P₂O₇, has been shown to enhance Li-ion conductivity, which is crucial for all-solid-state batteries. This suggests that nanostructuring this compound could yield beneficial properties for electrochemical applications.

The inherent antimicrobial properties of silver compounds also make nanostructured this compound a candidate for applications in antibacterial materials. nih.gov The synthesis of nanostructured silver phosphates from natural sources has yielded materials with significant antibacterial effects against bacteria such as E. coli and S. aureus. nih.gov

The following table outlines potential novel applications for nanostructured this compound based on current research trends in related materials.

Potential Application AreaRationale and Supporting Research
Fluorescent Sensing Development of sensors for pyrophosphate anions is an active research area. researchgate.netrsc.org
Gas Sensing Silver phosphate-doped materials show promise for gas detection (e.g., H₂S). mdpi.com Silver decoration enhances sensor performance. whiterose.ac.uk
Solid-State Batteries Nanostructured pyrophosphates can exhibit enhanced ionic conductivity.
Antibacterial Agents Nanostructured silver phosphates have demonstrated significant antibacterial activity. nih.gov

Future Research Directions and Unexplored Avenues

Investigation of Polymorphism and Metastable Phases

The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, is a critical area for investigation in materials science. nih.gov Different polymorphs of a material can exhibit distinct physical and chemical properties. While the crystal structure of tetrasilver pyrophosphate is known, a systematic exploration of its potential polymorphic forms and metastable phases is a compelling avenue for future research.

For instance, silver iodide (AgI) is known to exhibit temperature-dependent polymorphism, with a metastable gamma phase existing below 420 K. wikipedia.org Similarly, elemental silver itself can exist in metastable hexagonal and body-centered tetragonal phases under specific conditions. researchgate.netnih.govnih.gov These examples from related silver-containing materials suggest that this compound may also possess unexplored crystalline structures. Future research could focus on employing high-pressure and high-temperature synthesis techniques, as well as computational modeling, to predict and experimentally verify the existence of novel polymorphs. The discovery of new crystalline forms of this compound could lead to materials with enhanced ionic conductivity, altered optical properties, or improved catalytic activity.

Exploration of Doping Effects and Solid Solutions on Material Properties

The intentional introduction of impurities, or dopants, into a crystal lattice and the formation of solid solutions are powerful strategies for tuning the properties of materials. For this compound, this represents a largely unexplored area with significant potential. Research in this direction could focus on substituting either the silver or the pyrophosphate ions with other elements to induce desirable changes in the material's characteristics.

For example, forming solid solutions with other pyrophosphates could lead to enhanced properties. A study on (Sr₀.₉₉₋ₓBaₓ)₂P₂O₇:0.02Eu²⁺ phosphors demonstrated that creating a solid solution significantly improved internal quantum efficiency and thermal stability. nih.govresearchgate.net A similar approach could be applied to this compound, potentially by forming solid solutions with isostructural pyrophosphates to modify its luminescent or conductive properties.

Furthermore, doping with aliovalent cations could alter the ionic conductivity of this compound. This is a well-established concept in solid-state ionics and could be a promising route to developing new solid electrolytes.

Potential Dopant/Substituent Target Property Rationale/Analogy
Alkaline earth metals (e.g., Ba²⁺, Sr²⁺)Luminescence, Thermal StabilityBased on enhancements observed in doped strontium barium pyrophosphate phosphors. nih.govresearchgate.net
Transition metals (e.g., Cu²⁺, Zn²⁺)Ionic Conductivity, Catalytic ActivityIntroduction of charge carriers and active sites.
Other pyrophosphate groupsStructural Stability, Optical PropertiesFormation of solid solutions to tune lattice parameters and electronic structure.

In Situ Characterization during Synthesis and Reaction Processes

Understanding the formation mechanism of a material is crucial for controlling its properties. In situ characterization techniques, which monitor a reaction as it happens, provide invaluable insights into reaction pathways, intermediate species, and crystallization kinetics. The application of such techniques to the synthesis of this compound is a promising area for future research.

Techniques such as in situ X-ray diffraction (XRD) have been successfully used to study the hydrothermal synthesis of other phosphate (B84403) materials like LiFePO₄, revealing a dissolution-reprecipitation process. bnl.gov A similar approach could elucidate the formation mechanism of this compound, whether it is synthesized via precipitation, hydrothermal, or other methods. mdpi.comresearchgate.net

Furthermore, real-time spectroscopic analysis could be employed to monitor the chemical changes occurring during the synthesis. For instance, UV-visible spectroscopy has been used to track the real-time kinetics of silver nanocluster growth from silver salt solutions. researchgate.netresearchgate.net This could be adapted to study the initial stages of this compound formation in solution.

In Situ Technique Information Gained Relevance to this compound
X-ray Diffraction (XRD)Crystal phase evolution, reaction kinetics, identification of intermediates.Understanding the crystallization process and optimizing synthesis conditions. bnl.gov
UV-Visible SpectroscopyChanges in electronic structure, formation of silver-containing species in solution.Monitoring the initial stages of precipitation reactions. researchgate.net
Raman SpectroscopyVibrational modes of reactants and products, changes in chemical bonding.Probing the formation of the pyrophosphate linkage in real-time.

Development of Environmentally Sustainable Synthetic Routes

The principles of green chemistry are increasingly important in materials synthesis, aiming to reduce the environmental impact of chemical processes. nih.gov Future research should focus on developing environmentally sustainable synthetic routes for this compound that are energy-efficient and utilize less hazardous reagents.

Hydrothermal and sonochemical methods are promising green alternatives to traditional high-temperature solid-state reactions. mdpi.comresearchgate.netrsc.org Hydrothermal synthesis uses water as a solvent at elevated temperatures and pressures, often leading to well-crystallized products at lower temperatures than conventional methods. mdpi.com Sonochemical synthesis utilizes the energy of ultrasound to drive chemical reactions, which can also lead to the formation of nanomaterials under ambient conditions. uctm.edumdpi.comuctm.eduupb.ro The application of these methods to the synthesis of this compound could lead to more energy-efficient and environmentally friendly production processes.

Advanced Spectroscopic Techniques for Probing Local Structure and Defects

While X-ray diffraction provides information about the long-range, average crystal structure, it is often insufficient to fully understand the structure-property relationships in complex materials. Advanced spectroscopic techniques can provide valuable insights into the local atomic environment and the nature of defects.

Solid-state nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for probing the local environment of specific nuclei. researchgate.netacs.org ³¹P solid-state NMR, for example, is highly sensitive to the coordination environment of phosphorus atoms and can be used to distinguish between different phosphate groups. rsc.orgnih.govosti.gov This technique could be employed to study the local structure of the pyrophosphate units in this compound and to identify any structural disorder or defects.

X-ray absorption spectroscopy (XAS), including X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), is another powerful technique for probing the local atomic structure. acs.org XANES is sensitive to the oxidation state and coordination geometry of the absorbing atom, while EXAFS provides information about the distances and coordination numbers of neighboring atoms. esrf.fr Ag K-edge XAS could be used to study the local environment of the silver ions in this compound, providing detailed information about Ag-O bond distances and coordination numbers. nih.govnih.govresearchgate.netacs.org

Interdisciplinary Research with Materials Engineering

To translate the fundamental properties of this compound into practical applications, interdisciplinary research collaborations with materials engineers are essential. Such collaborations can bridge the gap between materials synthesis and device fabrication. For example, the incorporation of this compound into composite materials could lead to new functionalities. There is precedent for this in the development of silver phosphate-based materials for antibacterial applications and as catalysts. geeksforgeeks.orggoogle.com

Future research in this area could involve the fabrication and testing of this compound-based components in various devices. For instance, its potential as a solid electrolyte could be explored in the context of solid-state batteries or electrochemical sensors. Its catalytic properties could be investigated for applications in environmental remediation or industrial chemical processes. Furthermore, its optical properties might be harnessed in the development of novel phosphors or photocatalysts. A collaborative approach between chemists, physicists, and materials engineers will be crucial for overcoming the challenges of materials processing and integration and for ultimately realizing the technological potential of this compound.

Q & A

Advanced Research Question

  • Stoichiometric Control : Excess pyrophosphate ions (P₂O₇⁴⁻) prevent incomplete coordination of silver, reducing AgCl or Ag₂O impurities .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates.
  • Kinetic Monitoring : Thin-layer chromatography (TLC) tracks reaction progress over 72 hours, with product isolation at >95% yield .

What crystallographic challenges arise in analyzing this compound, and how are they mitigated?

Advanced Research Question

  • Crystal Hydration : Hydrated crystals may decompose during X-ray exposure. Use capillary-mounted crystals preserved in mother liquor to maintain hydration .
  • Diffraction Limitations : Weak scattering from silver atoms requires high-intensity radiation (e.g., MoKα) and longer exposure times. Precession photography aids in symmetry determination .

How do pH and ionic strength influence the stability of this compound in aqueous systems?

Basic Research Question

  • pH Stability : this compound is stable in mildly alkaline conditions (pH 8–10). Buffers (e.g., sodium pyrophosphate/EDTA) maintain pH during applications like soil extraction .
  • Ionic Strength : High salt concentrations (>0.5 M NaCl) induce aggregation. Dialysis or ultrafiltration stabilizes colloidal dispersions .

What analytical techniques are suitable for quantifying this compound in biological matrices?

Advanced Research Question

  • Colorimetric Assays : Pyrophosphate reacts with ammonium molybdate under acidic conditions, forming a phosphomolybdate complex measurable at 820 nm .
  • ICP-MS : Quantifies silver content (LOD: 0.1 ppb) but requires matrix digestion with HNO₃/H₂O₂ .
  • HPLC Coupling : Reverse-phase columns with UV detection (210 nm) separate pyrophosphate from interferents like ATP .

How should researchers address contradictions in reported antimicrobial efficacy of silver-pyrophosphate complexes?

Advanced Research Question

  • Experimental Controls : Include positive (e.g., AgNO₃) and negative (e.g., sodium pyrophosphate) controls to isolate silver-specific effects .
  • Dose-Response Analysis : Linear regression models (e.g., % inhibition vs. log[Ag]) identify efficacy thresholds, as demonstrated in urinary pyrophosphate studies .
  • Surface Characterization : SEM-EDS verifies silver distribution on microbial cell walls, distinguishing ionic vs. particulate activity .

What protocols ensure safe handling and long-term storage of this compound?

Basic Research Question

  • Handling : Use nitrile gloves and fume hoods to prevent inhalation of fine powders. Eye exposure requires immediate flushing with water for 15+ minutes .
  • Storage : Anhydrous conditions (desiccator with silica gel) prevent hydrolysis. Avoid light exposure to minimize photoreduction of Ag⁺ .

How does silver’s coordination geometry in pyrophosphate complexes affect its interaction with microbial membranes?

Advanced Research Question

  • Coordination Analysis : EXAFS spectroscopy reveals Ag⁺ binds preferentially to pyrophosphate’s bridging oxygen, forming Ag–O–P motifs that enhance membrane permeability .
  • Comparative Studies : Contrast with sodium pyrophosphate (no antimicrobial activity) to confirm silver’s role in disrupting thiol groups in microbial enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrasilver pyrophosphate
Reactant of Route 2
Tetrasilver pyrophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.